molecular formula C8H21IN2 B12569920 2-Amino-N,N,N-triethylethan-1-aminium iodide CAS No. 190518-78-6

2-Amino-N,N,N-triethylethan-1-aminium iodide

Cat. No.: B12569920
CAS No.: 190518-78-6
M. Wt: 272.17 g/mol
InChI Key: FOCXWLFKACPURL-UHFFFAOYSA-M
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Description

2-Amino-N,N,N-triethylethan-1-aminium iodide is a quaternary ammonium salt. This compound is known for its applications in organic synthesis and biochemical research. It is a water-soluble compound derived from choline, an essential nutrient found in many foods .

Preparation Methods

The synthesis of 2-Amino-N,N,N-triethylethan-1-aminium iodide typically involves the reaction of 2-aminoethanol with triethylamine and iodomethane. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .

Chemical Reactions Analysis

2-Amino-N,N,N-triethylethan-1-aminium iodide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

    Elimination Reactions: It can undergo Hofmann elimination to form alkenes.

Common reagents used in these reactions include silver hydroxide for Hofmann elimination and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Amino-N,N,N-triethylethan-1-aminium iodide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-N,N,N-triethylethan-1-aminium iodide involves its role as a quaternary ammonium salt. It can participate in nucleophilic substitution and elimination reactions due to the presence of the positively charged nitrogen atom. This allows it to interact with various molecular targets and pathways, facilitating its use in organic synthesis and biochemical research .

Comparison with Similar Compounds

Similar compounds to 2-Amino-N,N,N-triethylethan-1-aminium iodide include:

The uniqueness of this compound lies in its specific structure, which allows for unique interactions in chemical reactions and biological applications.

Properties

CAS No.

190518-78-6

Molecular Formula

C8H21IN2

Molecular Weight

272.17 g/mol

IUPAC Name

2-aminoethyl(triethyl)azanium;iodide

InChI

InChI=1S/C8H21N2.HI/c1-4-10(5-2,6-3)8-7-9;/h4-9H2,1-3H3;1H/q+1;/p-1

InChI Key

FOCXWLFKACPURL-UHFFFAOYSA-M

Canonical SMILES

CC[N+](CC)(CC)CCN.[I-]

Origin of Product

United States

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